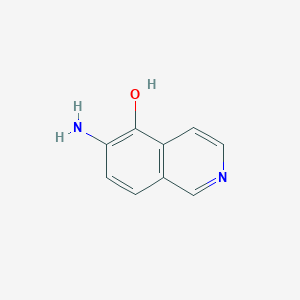

6-Aminoisoquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminoisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBNLXMBXBKEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminoisoquinoline: A Key Intermediate in Drug Discovery

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-aminoisoquinoline. While the initial topic of interest was 6-aminoisoquinolin-5-ol, a thorough literature search revealed a scarcity of available data for this specific compound. In contrast, 6-aminoisoquinoline is a well-characterized and crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information to support further research and application of this important molecule.

Chemical Properties of 6-Aminoisoquinoline

6-Aminoisoquinoline is a heterocyclic amine with a molecular structure featuring an isoquinoline core substituted with an amino group at the 6-position.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | isoquinolin-6-amine | [1][2] |

| CAS Number | 23687-26-5 | [1] |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 211-212 °C | [3] |

| Boiling Point | 343.1±15.0 °C (Predicted) | [3] |

| Solubility | DMF (Slightly), DMSO (Sparingly), Methanol (Slightly) | [3] |

| pKa | 7.10±0.10 (Predicted) | [3] |

| LogP | 1.6 | [2] |

Experimental Protocols

Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline

A common and effective method for the synthesis of 6-aminoisoquinoline is through the amination of 6-bromoisoquinoline. The following protocol is a general procedure found in the literature.[1]

Materials:

-

6-Bromoisoquinoline

-

28% Ammonia solution

-

Copper (II) sulfate pentahydrate

-

10% aqueous Sodium Hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Autoclave

Procedure:

-

In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.

-

Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Pour the reaction solution into 250 mL of a 10% aqueous sodium hydroxide solution.

-

Extract the aqueous solution with ethyl acetate (5 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Suspend the crude product in dichloromethane and filter to yield the purified 6-aminoisoquinoline as a light brown crystalline solid.[1]

Yield: Approximately 10.2 g (85%).[1]

Characterization:

-

¹H-NMR (CDCl₃, δ ppm): 8.98 (s, 1H), 8.32 (d, J=5.5 Hz, 1H), 7.75 (d, J=9.0 Hz, 1H), 7.35 (d, J=5.5 Hz, 1H), 7.00 (d, J=9.0 Hz, 1H), 6.58 (s, 1H), 5.54 (br s, 2H).[1]

Biological Significance and Applications in Drug Discovery

6-Aminoisoquinoline is a vital intermediate in the synthesis of a variety of biologically active compounds.[4][5] Its primary significance lies in its use as a scaffold for the development of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and glaucoma.[5]

Role as a Precursor to Rho-Kinase (ROCK) Inhibitors

One of the most notable applications of 6-aminoisoquinoline is in the synthesis of Rho-kinase (ROCK) inhibitors.[7][8] A prominent example is Netarsudil, a drug used for the treatment of glaucoma.[3][4][9][10] Netarsudil is synthesized through a multi-step process where 6-aminoisoquinoline is a key starting material.[9][11]

The ROCK signaling pathway is involved in regulating the contractility of the trabecular meshwork in the eye. Inhibition of ROCK leads to an increase in the outflow of aqueous humor, thereby reducing intraocular pressure, a major risk factor for glaucoma.[4]

Below is a diagram illustrating the simplified ROCK signaling pathway and the point of intervention by ROCK inhibitors derived from 6-aminoisoquinoline.

Caption: Simplified Rho-Kinase (ROCK) Signaling Pathway.

This diagram illustrates how external signals activate RhoA, which in turn activates ROCK. ROCK promotes cell contraction by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase (MLCP). ROCK inhibitors, synthesized from precursors like 6-aminoisoquinoline, block the activity of ROCK, leading to relaxation of the trabecular meshwork and increased aqueous humor outflow.

Conclusion

6-Aminoisoquinoline is a compound of significant interest to the pharmaceutical and drug discovery sectors. Its versatile chemical nature makes it an ideal scaffold for the synthesis of potent and selective kinase inhibitors. The successful development of the ROCK inhibitor Netarsudil from a 6-aminoisoquinoline starting material underscores the therapeutic potential of this chemical entity. This guide provides foundational knowledge for researchers aiming to explore the synthesis and application of 6-aminoisoquinoline and its derivatives in the development of novel therapeutics. Further investigation into the biological activities of other 6-aminoisoquinoline derivatives may unveil new therapeutic opportunities.

References

- 1. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-AMINOISOQUINOLINE | 23687-26-5 [chemicalbook.com]

- 4. Asymmetric Synthesis of Netarsudil - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. US8455647B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]

- 6. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 7. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

The Elucidation of 6-Aminoisoquinolin-5-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-Aminoisoquinolin-5-ol, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a robust framework based on predictive analysis and established methodologies for isoquinoline derivatives. It is intended to guide researchers and scientists in the synthesis, characterization, and confirmation of this molecule. The guide details predicted spectroscopic data, proposes a viable synthetic pathway, and outlines detailed experimental protocols for its structural verification.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The specific substitution pattern of an amino and a hydroxyl group on the isoquinoline core, as in 6-Aminoisoquinolin-5-ol, is of particular interest due to the potential for diverse pharmacological effects, including kinase inhibition. This document serves as a technical resource for professionals engaged in the exploration of novel isoquinoline-based therapeutic agents.

Hypothesized Structure and Predicted Physicochemical Properties

The proposed structure of 6-Aminoisoquinolin-5-ol is presented below. Based on the structures of related compounds such as 6-Aminoisoquinoline and 5-Hydroxyisoquinoline, its fundamental properties can be predicted.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of 6-Aminoisoquinolin-5-ol

| Property | Predicted Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Expected to be a light-colored solid |

| Solubility | Likely soluble in polar organic solvents like DMSO and methanol |

| pKa | Expected to have both acidic (phenol) and basic (amino and pyridine nitrogen) pKa values |

Proposed Synthetic Pathway

A plausible synthetic route for 6-Aminoisoquinolin-5-ol can be conceptualized starting from a commercially available precursor, 5-hydroxyisoquinoline. The proposed pathway involves a nitration step followed by a reduction.

Caption: Proposed two-step synthesis of 6-Aminoisoquinolin-5-ol.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 5-Hydroxy-6-nitroisoquinoline

-

Dissolve 5-hydroxyisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-hydroxy-6-nitroisoquinoline.

Step 2: Synthesis of 6-Aminoisoquinolin-5-ol

-

Suspend 5-hydroxy-6-nitroisoquinoline (1.0 eq) in ethanol.

-

Add palladium on carbon (10 mol%) as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield pure 6-Aminoisoquinolin-5-ol.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for 6-Aminoisoquinolin-5-ol. These predictions are based on the analysis of substituent effects on the isoquinoline scaffold.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~8.9 | s | - |

| H-3 | ~8.2 | d | ~5.5 |

| H-4 | ~7.4 | d | ~5.5 |

| H-7 | ~7.0 | d | ~8.5 |

| H-8 | ~7.5 | d | ~8.5 |

| -NH₂ | ~5.0 | br s | - |

| -OH | ~9.5 | br s | - |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 |

| C-3 | ~143 |

| C-4 | ~118 |

| C-4a | ~128 |

| C-5 | ~145 |

| C-6 | ~135 |

| C-7 | ~115 |

| C-8 | ~125 |

| C-8a | ~130 |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3300 | O-H stretch (phenolic) |

| 3400-3200 | N-H stretch (primary amine) |

| 1620-1580 | C=N and C=C stretch (aromatic) |

| 1300-1200 | C-O stretch (phenol) |

| 1350-1250 | C-N stretch (aromatic amine) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 132 | [M-CO]⁺ |

| 131 | [M-HCN]⁺ |

| 104 | Further fragmentation |

Experimental Workflow for Structure Elucidation

The following workflow outlines the necessary steps to confirm the structure of a newly synthesized batch of 6-Aminoisoquinolin-5-ol.

Caption: Workflow for the structural confirmation of 6-Aminoisoquinolin-5-ol.

Detailed Methodologies for Key Experiments

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum.

-

2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode. This will provide the exact mass of the molecular ion, confirming the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Conclusion

While direct experimental data for 6-Aminoisoquinolin-5-ol is not currently prevalent in the scientific literature, this technical guide provides a comprehensive, predictive framework for its synthesis and structural elucidation. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data offer a reliable benchmark for researchers. The detailed experimental protocols and workflows are designed to ensure a rigorous and accurate confirmation of the molecular structure. This guide is intended to facilitate and accelerate research into this and other novel isoquinoline derivatives for potential applications in drug discovery and development.

An In-depth Technical Guide to the Synthesis of 6-Aminoisoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6-Aminoisoquinolin-5-ol, a molecule of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a direct, single-pot synthesis in published literature, this document details a multi-step approach based on established and reliable organic chemistry reactions. The proposed pathway is designed for clarity and feasibility in a laboratory setting.

Proposed Synthesis Pathway: A Multi-Step Approach

The synthesis of 6-Aminoisoquinolin-5-ol can be strategically achieved through a four-step sequence, commencing with a commercially available starting material. This pathway involves nitration, Schiff base formation, a Pomeranz-Fritsch cyclization to construct the isoquinoline core, and a final reduction to yield the target molecule.

Figure 1: Proposed synthesis pathway for 6-Aminoisoquinolin-5-ol.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for each step in the proposed synthesis of 6-Aminoisoquinolin-5-ol. These values are based on literature precedents for similar transformations.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | - | 0 - 10 | 1 - 2 | 70 - 85 |

| 2 | Schiff Base Formation | Aminoacetaldehyde diethyl acetal | Ethanol | 25 (Room Temp.) | 1 - 3 | 90 - 95 (crude) |

| 3 | Pomeranz-Fritsch Cyclization | H₂SO₄ | - | 100 - 120 | 2 - 4 | 40 - 60 |

| 4 | Nitro Reduction | Fe, HCl or H₂, Pd/C | Ethanol or Acetic Acid | 25 - 80 | 2 - 6 | 85 - 95 |

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-nitrobenzaldehyde

This protocol describes the nitration of 3-hydroxybenzaldehyde to introduce a nitro group at the 4-position.

Materials:

-

3-Hydroxybenzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to 3-hydroxybenzaldehyde.

-

Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

After the addition is complete, stir the mixture at 0-10 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated product is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Formation of the Schiff Base Intermediate

This step involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with aminoacetaldehyde diethyl acetal.

Materials:

-

3-Hydroxy-4-nitrobenzaldehyde

-

Aminoacetaldehyde diethyl acetal

-

Ethanol

Procedure:

-

Dissolve 3-hydroxy-4-nitrobenzaldehyde in ethanol in a round-bottom flask.

-

To this solution, add aminoacetaldehyde diethyl acetal in a 1:1.1 molar ratio.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude Schiff base, which is typically used in the next step without further purification.

Step 3: Pomeranz-Fritsch Cyclization to form 6-Nitroisoquinolin-5-ol

This key step constructs the isoquinoline ring system through an acid-catalyzed intramolecular cyclization.

Materials:

-

Crude Schiff base from Step 2

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Carefully and slowly add the crude Schiff base from the previous step to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

-

After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7-8.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by column chromatography on silica gel.

Step 4: Reduction of 6-Nitroisoquinolin-5-ol to 6-Aminoisoquinolin-5-ol

The final step involves the reduction of the nitro group to an amino group to yield the target compound.

Method A: Catalytic Hydrogenation

Materials:

-

6-Nitroisoquinolin-5-ol

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Acetic Acid

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 6-nitroisoquinolin-5-ol in ethanol or acetic acid in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization.

Method B: Reduction with Iron in Acidic Medium

Materials:

-

6-Nitroisoquinolin-5-ol

-

Iron powder (Fe)

-

Hydrochloric acid (HCl)

-

Ethanol/Water mixture

Procedure:

-

Suspend 6-nitroisoquinolin-5-ol in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it through Celite to remove the iron residues.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Logical Workflow Diagram

Figure 2: Logical workflow for the synthesis of 6-Aminoisoquinolin-5-ol.

An In-depth Technical Guide to the Spectroscopic Data of 6-Aminoisoquinoline

Disclaimer: This technical guide focuses on the spectroscopic data of 6-Aminoisoquinoline . An extensive search yielded no specific experimental spectroscopic data for 6-Aminoisoquinolin-5-ol. Given the structural similarity, the data presented for 6-Aminoisoquinoline serves as a valuable reference for researchers and scientists in the field of drug development.

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Aminoisoquinoline. It includes detailed experimental protocols for acquiring such data and a visualization of a representative synthetic workflow.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 6-Aminoisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of 6-Aminoisoquinoline

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

| 8.98 | single peak | - | 1H | H-1 |

| 8.32 | double peak | 5.5 | 1H | H-3 |

| 7.75 | double peak | 9.0 | 1H | H-8 |

| 7.75 | double peak | 5.5 | 1H | H-4 |

| 7.35 | double peak | 5.5 | 1H | H-7 |

| 7.00 | double peak | 9.0 | 1H | H-5 |

| 6.58 | single peak | - | 1H | Aromatic Proton |

| 5.54 | broad single peak | - | 2H | -NH₂ |

¹³C NMR Spectroscopic Data of 6-Aminoisoquinoline

No experimental ¹³C NMR data for 6-Aminoisoquinoline was explicitly found in the searched literature. The expected chemical shifts would be in the range of approximately 110-155 ppm for the aromatic carbons.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands for 6-Aminoisoquinoline

While a specific experimental spectrum for 6-Aminoisoquinoline was not available, the following table outlines the expected characteristic absorption bands based on its functional groups.[3][4][5]

| Wavenumber (cm⁻¹) | Bond | Functional Group | Appearance of the Peak |

| 3400–3250 | N–H stretch | Primary Amine | Two sharp bands |

| 3100–3000 | C–H stretch | Aromatic | Multiple sharp bands |

| 1650–1580 | N–H bend | Primary Amine | Medium |

| 1600–1400 | C=C stretch | Aromatic Ring | Multiple bands |

| 1335–1250 | C–N stretch | Aromatic Amine | Strong |

Mass Spectrometry (MS)

Mass Spectrometry Data of 6-Aminoisoquinoline

The following mass-to-charge ratios (m/z) are the most prominent peaks observed in the mass spectrum of 6-Aminoisoquinoline.[6]

| m/z | Interpretation |

| 144 | Molecular Ion [M]⁺ |

| 117 | Fragment |

| 116 | Fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 6-Aminoisoquinoline is prepared by dissolving 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube. The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample like 6-Aminoisoquinoline, the spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet. This pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS). The sample is introduced into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by an electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mandatory Visualization

Synthetic Workflow for Kinase Inhibitors

6-Aminoisoquinoline is a key intermediate in the synthesis of various kinase inhibitors.[7][8] The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor starting from 6-Aminoisoquinoline.

Caption: A generalized workflow for the synthesis of kinase inhibitors.

References

- 1. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. 6-AMINOISOQUINOLINE | 23687-26-5 [chemicalbook.com]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 8. US8455647B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Aminoisoquinolin-5-ol and Its Closely Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery. This guide centers on the chemical space around 6-Aminoisoquinolin-5-ol, a molecule of interest for its potential as a scaffold in novel therapeutic agents. Due to the limited availability of data for this specific compound, we present a detailed analysis of its key structural components: 6-aminoisoquinoline and 5-hydroxyisoquinoline, as well as the isomeric 6-hydroxyisoquinoline.

Chemical Identifiers and Properties

A thorough search of chemical databases indicates that 6-Aminoisoquinolin-5-ol does not have a registered CAS number and is not a commercially available compound. For the benefit of researchers, the following tables summarize the key identifiers and properties of its closely related and more studied analogs.

Table 1: Chemical Identifiers

| Compound Name | CAS Number | IUPAC Name | Other Names |

| 6-Aminoisoquinoline | 23687-26-5[1][2] | isoquinolin-6-amine[1] | 6-Isoquinolinamine, Isoquinolin-6-ylamine[2] |

| 5-Hydroxyisoquinoline | 2439-04-5[3][4] | isoquinolin-5-ol | 5-Isoquinolinol[4] |

| 6-Hydroxyisoquinoline | 7651-82-3[5] | isoquinolin-6-ol[6] | 6-Isoquinolinol[5] |

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-Aminoisoquinoline | C₉H₈N₂[1][7] | 144.17[1][7] | 214-216 | Light brown crystalline solid |

| 5-Hydroxyisoquinoline | C₉H₇NO[3][4] | 145.16[3][4] | 220[4] | White to gray to brown crystalline powder[4] |

| 6-Hydroxyisoquinoline | C₉H₇NO[5] | 145.16[5] | Not specified | Grey to yellow solid[5] |

Experimental Protocols

As no direct synthetic protocol for 6-Aminoisoquinolin-5-ol has been identified, a representative procedure for the synthesis of a key analog, 6-Aminoisoquinoline, is provided below. This method illustrates a common strategy for the amination of a halogenated isoquinoline precursor.

Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline

Principle: This procedure describes the nucleophilic aromatic substitution of bromine with an amino group using ammonia in the presence of a copper catalyst.

Materials:

-

6-Bromoisoquinoline

-

28% Ammonia solution

-

Copper (II) sulfate pentahydrate

-

10% aqueous Sodium Hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure: [7]

-

In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.

-

Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Pour the reaction mixture into 250 mL of a 10% aqueous sodium hydroxide solution.

-

Extract the aqueous mixture with ethyl acetate (5 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Suspend the crude product in dichloromethane and filter to yield the pure 6-aminoisoquinoline as a light brown crystalline solid.

Expected Yield: Approximately 85%.[7]

Diagrams and Workflows

The following diagram illustrates the experimental workflow for the synthesis of 6-aminoisoquinoline, providing a visual representation of the protocol described above.

Caption: Synthesis Workflow for 6-Aminoisoquinoline.

Conclusion

While 6-Aminoisoquinolin-5-ol remains an under-explored molecule, this guide provides a solid foundation for researchers by detailing the properties and synthesis of its most relevant structural analogs. The provided data and protocols for 6-aminoisoquinoline and the various hydroxyisoquinolines offer a starting point for the rational design and synthesis of novel isoquinoline derivatives. Further research into the synthesis and biological evaluation of 6-Aminoisoquinolin-5-ol is warranted to explore its potential in drug discovery and development.

References

- 1. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 23687-26-5 | 6-Aminoisoquinoline - Synblock [synblock.com]

- 3. 5-Hydroxyisoquinoline | CAS#:2439-04-5 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Isoquinolin-6-ol | C9H7NO | CID 135483582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Aminoisoquinolines and Their Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Characteristics

The properties of aminoisoquinolines are influenced by the position of the amino group on the isoquinoline core. Below is a summary of the available data for 6-Aminoisoquinoline and 5-Aminoisoquinoline.

| Property | 6-Aminoisoquinoline | 5-Aminoisoquinoline |

| Molecular Formula | C₉H₈N₂[1] | C₉H₈N₂[2] |

| Molecular Weight | 144.17 g/mol [1][3] | 144.17 g/mol [2] |

| Melting Point | 211-212 °C[4] | 125-128 °C[5] |

| Boiling Point | 343.1±15.0 °C (Predicted)[4] | 312.78°C (estimate)[5] |

| Solubility | Soluble in DMF, DMSO (sparingly), Methanol (slightly)[4] | Soluble in Chloroform, Ethyl Acetate, Methanol[5] |

| pKa | 7.10±0.10 (Predicted)[4] | Not available |

| Appearance | Light yellow to yellow solid[4] | Yellow-brown Crystalline Powder[5] |

| CAS Number | 23687-26-5[1] | 1125-60-6[2][6] |

Experimental Protocols

While a specific protocol for the synthesis of 6-Aminoisoquinolin-5-ol is not available, a general method for the synthesis of aminoisoquinolines can be adapted from known procedures for related compounds. The following is a representative protocol for the synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline.

Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline [4][7]

-

Materials:

-

6-Bromoisoquinoline

-

28% Ammonia solution

-

Copper (II) sulfate pentahydrate

-

10% aqueous Sodium Hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dichloromethane

-

-

Procedure:

-

In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.

-

Seal the autoclave and stir the mixture at 190 °C for 6 hours.

-

After the reaction, cool the mixture to room temperature.

-

Pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.

-

Extract the aqueous solution five times with 100 mL of ethyl acetate each time.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Suspend the resulting crude product in dichloromethane and filter to obtain light brown crystals of 6-aminoisoquinoline.

-

-

Expected Yield: Approximately 85%.

Note: This protocol would likely require significant modification for the synthesis of 6-Aminoisoquinolin-5-ol, including the introduction of a hydroxyl group at the 5-position, which could be achieved through various synthetic strategies involving functional group interconversion or the use of a suitably substituted starting material.

Spectral Data

While specific spectral data for 6-Aminoisoquinolin-5-ol is unavailable, representative ¹H NMR data for 6-Aminoisoquinoline is provided below for reference.

¹H NMR Spectrum of 6-Aminoisoquinoline (in CDCl₃): [4][7]

-

δ 8.98 (s, 1H)

-

δ 8.32 (d, J=5.5 Hz, 1H)

-

δ 7.75 (d, J=9.0 Hz, 1H)

-

δ 7.35 (d, J=5.5 Hz, 1H)

-

δ 7.00 (d, J=9.0 Hz, 1H)

-

δ 6.58 (s, 1H)

-

δ 5.54 (br s, 2H)

Biological Activity and Signaling Pathways of Isoquinoline Alkaloids

The isoquinoline core is a key structural motif in a vast array of natural products known as isoquinoline alkaloids. These compounds exhibit a wide spectrum of biological activities and have been the source of numerous therapeutic agents.[8][9][10]

The diverse biological activities of isoquinoline alkaloids stem from their ability to interact with a multitude of cellular targets and signaling pathways. A conceptual overview of these interactions is presented below.

Figure 1: Conceptual diagram of the diverse biological activities of isoquinoline alkaloids.

This diagram illustrates that isoquinoline alkaloids can interact with various biological targets, leading to a range of pharmacological effects. For instance, their interaction with enzymes and nucleic acids can contribute to antitumor activity, while their effects on receptors and ion channels can result in neurological effects.[10] It is plausible that novel amino-hydroxy-isoquinolines could exhibit unique activities within this broad spectrum, making them interesting candidates for further investigation in drug discovery.

References

- 1. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-amino-isoquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 6-AMINOISOQUINOLINE | 23687-26-5 [chemicalbook.com]

- 5. 1125-60-6 CAS MSDS (5-Aminoisoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

- 9. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

The Dawn of a Molecular Era: A Technical History of Isoquinoline Alkaloid Discovery

For Immediate Release

Introduction

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with approximately 2,500 known compounds.[1] Derived biosynthetically from the amino acid tyrosine, these nitrogen-containing heterocyclic compounds are abundant in plant families such as Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae.[1] Their history is deeply intertwined with the development of pharmacology and organic chemistry. The isolation of morphine in the early 19th century not only marked the discovery of the first alkaloid but also ignited a scientific pursuit to isolate and characterize the active principles of medicinal plants.[2][3] This guide provides a technical overview of the pivotal discoveries, historical experimental methods, and key milestones in the history of isoquinoline alkaloids, tailored for researchers, scientists, and drug development professionals.

From Ancient Remedies to Pure Compounds: A Historical Overview

The use of plants containing isoquinoline alkaloids predates written history. The opium poppy (Papaver somniferum) was used medicinally for over 5,000 years, and the barberry plant (Berberis vulgaris), a source of berberine, has been a staple in traditional herbal healing for more than 2,500 years.[4][5] However, the active components of these plants remained unknown, leading to unpredictable and often dangerous therapeutic outcomes.[3]

The turn of the 19th century marked a paradigm shift. Working as a pharmacist's apprentice, Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the "soporific principle" of opium.[6] Between 1803 and 1805, through meticulous acid-base extraction and crystallization, he successfully isolated white crystals he named "morphium" after Morpheus, the Greek god of dreams.[3][7] This achievement was monumental; it was the first time an active ingredient had been isolated from a medicinal plant, laying the foundation for alkaloid chemistry and modern pharmacology.[3][8]

Following Sertürner's discovery, chemists began to isolate other alkaloids from opium. In 1832, French chemist Pierre-Jean Robiquet, while refining morphine extraction methods, isolated a second alkaloid he named codeine.[9][10][11] A few years later, in 1848, Georg Merck isolated papaverine, another key opium alkaloid.[12][13][14] The fundamental isoquinoline structure itself, the heterocyclic aromatic compound that forms the core of this alkaloid family, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[15]

Key Milestones in the Discovery of Isoquinoline Alkaloids

The timeline of discovery highlights the rapid progress in the field following the initial isolation of morphine. The subsequent elucidation of these complex structures spurred the development of novel synthetic reactions that are now fundamental in organic chemistry.

| Compound / Reaction | Year of Discovery | Discoverer(s) | Source / Origin | Significance |

| Morphine | c. 1804 | Friedrich Sertürner | Papaver somniferum | First alkaloid ever isolated; launched the field of alkaloid chemistry.[7] |

| Codeine | 1832 | Pierre-Jean Robiquet | Papaver somniferum | Second major opium alkaloid discovered; widely used antitussive.[9][10][16] |

| Papaverine | 1848 | Georg Merck | Papaver somniferum | Antispasmodic opium alkaloid; non-narcotic.[12][17] |

| Berberine | 1826 | Chevallier & Pelletan | Berberis vulgaris | Widely studied antimicrobial and metabolic regulator; long history of traditional use.[4] |

| Isoquinoline | 1885 | Hoogewerf & van Dorp | Coal Tar | Isolation and characterization of the parent heterocyclic scaffold.[15] |

| Bischler-Napieralski Reaction | 1893 | A. Bischler & B. Napieralski | Synthetic Method | Key method for synthesizing 3,4-dihydroisoquinolines.[1][18] |

| Pomeranz–Fritsch Reaction | 1893 | C. Pomeranz & P. Fritsch | Synthetic Method | Important acid-catalyzed synthesis of the isoquinoline core.[19][20][21] |

| Pictet–Spengler Reaction | 1911 | Amé Pictet & T. Spengler | Synthetic Method | Foundational reaction for creating tetrahydroisoquinolines from β-arylethylamines.[15][22] |

Experimental Protocols: A Glimpse into 19th-Century Chemistry

The methodologies employed by early chemists were foundational, relying on the fundamental chemical properties of alkaloids, such as their basicity. Below are generalized protocols representing the key experimental techniques of the era.

Protocol 1: Generalized Isolation of Alkaloids from Plant Material (c. 19th Century)

This protocol is a representation of the acid-base extraction principles used by pioneers like Sertürner and Robiquet.

Objective: To isolate basic alkaloid compounds from a complex plant matrix.

Methodology:

-

Extraction: The starting plant material (e.g., dried opium latex) is macerated and extracted with a dilute acid (e.g., sulfuric acid or meconic acid present in opium). This protonates the basic alkaloids, rendering them soluble in the aqueous solution as salts.

-

Filtration: The acidic solution is filtered to remove insoluble plant material and debris.

-

Basification & Precipitation: A base (e.g., ammonia) is carefully added to the filtrate.[8] This neutralizes the acid and deprotonates the alkaloid salts, causing the free-base alkaloids to precipitate out of the solution due to their lower water solubility.

-

Isolation of Crude Alkaloid: The precipitate (crude alkaloid mixture) is collected by filtration.

-

Purification via Recrystallization: The crude solid is dissolved in a hot solvent (e.g., alcohol) and allowed to cool slowly. The purified alkaloid crystallizes out, leaving impurities in the mother liquor. This step may be repeated multiple times to achieve higher purity.

-

Fractional Crystallization (for separation): In cases like Robiquet's work, after the primary alkaloid (morphine) was crystallized and removed, the remaining mother liquor could be further processed (e.g., through evaporation and further pH manipulation) to crystallize other alkaloids with different solubility profiles, such as codeine.[11]

Protocol 2: Classical Synthesis of the Isoquinoline Core

The development of synthetic routes was crucial for confirming structures and producing analogues. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstones of this effort.

A. Bischler-Napieralski Reaction (1893)

Objective: To synthesize a 3,4-dihydroisoquinoline from a β-phenylethylamide.

Methodology:

-

Reactant Preparation: A β-phenylethylamide is prepared, typically by acylating a β-phenylethylamine.

-

Cyclization: The amide is treated with a strong dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions (e.g., in toluene or xylene).[18][23][24]

-

Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution. The dehydrating agent activates the amide carbonyl, which then cyclizes onto the electron-rich aromatic ring.[18]

-

Workup: The reaction is quenched, and the resulting 3,4-dihydroisoquinoline is extracted and purified.

-

Aromatization (Optional): The dihydroisoquinoline product can be dehydrogenated (e.g., using palladium on carbon) to yield the fully aromatic isoquinoline.

B. Pictet-Spengler Reaction (1911)

Objective: To synthesize a tetrahydroisoquinoline from a β-arylethylamine and a carbonyl compound.

Methodology:

-

Condensation: A β-arylethylamine (e.g., phenethylamine) is reacted with an aldehyde or ketone in the presence of an acid catalyst (protic or Lewis acid).[15][25]

-

Iminium Ion Formation: The amine and carbonyl compound condense to form a Schiff base, which is then protonated by the acid to form a reactive electrophilic iminium ion.[22]

-

Cyclization: The electron-rich aryl ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the new heterocyclic ring.[25]

-

Deprotonation: A final deprotonation step restores the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.[25]

Visualizing the Foundations of Isoquinoline Alkaloid Chemistry

Diagrams help to conceptualize the historical progression and chemical logic underpinning the discovery of isoquinoline alkaloids.

References

- 1. Bischler napieralski reaction | PPTX [slideshare.net]

- 2. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Berberine: Benefits, Side Effects, and Weight Loss [webmd.com]

- 5. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.smartsense.co [blog.smartsense.co]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. drugtimeline.ca [drugtimeline.ca]

- 10. Pierre-Jean Robiquet | French chemist | Britannica [britannica.com]

- 11. Pierre-Jean Robiquet | Educación Química [elsevier.es]

- 12. Story: Papaverine [merckgroup.com]

- 13. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 15. name-reaction.com [name-reaction.com]

- 16. [Pierre-Jean Robiquet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. theses.gla.ac.uk [theses.gla.ac.uk]

- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 19. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 20. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 21. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 23. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 24. Bischler-Napieralski Reaction [organic-chemistry.org]

- 25. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

In Silico Target Prediction for 6-Aminoisoquinolin-5-ol: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical and often rate-limiting step in early-stage drug discovery. This technical guide outlines a comprehensive in silico strategy for predicting the biological targets of 6-Aminoisoquinolin-5-ol, a novel small molecule with therapeutic potential. Due to the limited direct experimental data on this specific compound, we present a predictive workflow based on the known bioactivity of structurally similar compounds, particularly the potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitory activity of 5-Aminoisoquinoline (5-AIQ)[1][2][3][4]. This guide provides a detailed framework for computational target prediction, outlines putative signaling pathway interactions, and furnishes detailed experimental protocols for the subsequent validation of these in silico hypotheses.

Introduction to In Silico Target Prediction

Target identification for novel chemical entities is a cornerstone of modern drug development. Traditional experimental screening methods can be resource-intensive and time-consuming. In silico approaches, leveraging computational models and bioinformatics databases, offer a rapid and cost-effective alternative to generate testable hypotheses about a compound's mechanism of action. These methods include ligand-based approaches, which rely on the principle of structural similarity to known active molecules, and structure-based approaches, such as molecular docking, which predict the binding of a ligand to the three-dimensional structure of a protein target[5][6][7].

Given the structural analogy between 6-Aminoisoquinolin-5-ol and 5-Aminoisoquinoline (5-AIQ), a known inhibitor of PARP-1, this guide will focus on the hypothesis that 6-Aminoisoquinolin-5-ol also targets this critical enzyme involved in DNA repair and cell death signaling[1][3].

A Predictive In Silico Workflow

A systematic computational workflow is essential for robust target prediction. The process begins with preparing the small molecule structure and screening it against a library of potential protein targets, followed by rigorous analysis to prioritize candidates for experimental validation.

Caption: In Silico Target Prediction Workflow for 6-Aminoisoquinolin-5-ol.

Predicted Target Profile for 6-Aminoisoquinolin-5-ol

Based on the described workflow and the structural similarity to known inhibitors, PARP-1 is the primary predicted target for 6-Aminoisoquinolin-5-ol. Molecular docking simulations would be performed to quantify this putative interaction. The table below summarizes the hypothetical results of such an analysis, comparing the predicted binding affinity to a known reference inhibitor, Olaparib.

| Predicted Target | Rationale | Predicted Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) | Key Predicted Interactions |

| PARP-1 | Structural similarity to 5-AIQ (known PARP-1 inhibitor)[1][2] | -8.5 (Hypothetical) | Olaparib | -9.2 | Hydrogen bonds with Gly863, Ser904; Pi-stacking with Tyr907[8] |

| PARP-2 | High homology with PARP-1 catalytic domain | -7.9 (Hypothetical) | Olaparib | -8.8 | Similar to PARP-1 interactions |

Putative Signaling Pathway Involvement: DNA Damage Response

PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting damage, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits DNA repair machinery to the site of the lesion[9][10]. In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of unresolved SSBs, which collapse replication forks into toxic double-strand breaks (DSBs), ultimately causing cell death. This concept is known as synthetic lethality[6][11]. The predicted action of 6-Aminoisoquinolin-5-ol is the inhibition of PARP-1's catalytic activity, thereby disrupting this critical repair pathway.

Caption: Predicted role of 6-Aminoisoquinolin-5-ol in the PARP-1 signaling pathway.

Experimental Validation Protocols

The validation of in silico predictions through rigorous experimental testing is paramount. Below are detailed protocols for key assays to confirm the activity of 6-Aminoisoquinolin-5-ol as a PARP-1 inhibitor.

Homogeneous PARP-1 Enzymatic Assay

-

Objective: To determine the direct inhibitory effect of 6-Aminoisoquinolin-5-ol on the catalytic activity of recombinant human PARP-1.

-

Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.

-

Methodology:

-

Reagents: Recombinant human PARP-1, activated DNA, Histone H1, NAD+, Biotinylated-NAD+, Streptavidin-Europium, 96-well assay plates.

-

Procedure: a. Add 5 µL of 6-Aminoisoquinolin-5-ol at various concentrations (e.g., 0.1 nM to 100 µM) to the wells of a 96-well plate. Include a positive control (Olaparib) and a vehicle control (DMSO). b. Prepare a master mix containing PARP-1 enzyme, activated DNA, and histones in assay buffer. Add 10 µL of this mix to each well. c. Incubate for 15 minutes at room temperature. d. Prepare a substrate mix of NAD+ and Biotinylated-NAD+. Add 10 µL to each well to initiate the reaction. e. Incubate for 60 minutes at room temperature. f. Add 10 µL of Streptavidin-Europium solution to stop the reaction and detect the product. g. Incubate for 60 minutes, then read the plate on a time-resolved fluorescence reader.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based PARP Activity Assay (PAR-LISA)

-

Objective: To measure the inhibition of PARP activity by 6-Aminoisoquinolin-5-ol in whole cells.

-

Principle: This is an ELISA-based assay that quantifies the levels of PAR in cells following treatment with a DNA-damaging agent and the test compound.

-

Methodology:

-

Cell Lines: Use a relevant cancer cell line, preferably one with a known DNA repair deficiency (e.g., HCC1937 - BRCA1 mutant)[12].

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat cells with various concentrations of 6-Aminoisoquinolin-5-ol for 1 hour. c. Induce DNA damage by treating with a DNA alkylating agent (e.g., 1 mM H2O2 or 20 µM MNNG) for 15 minutes. d. Wash the cells with PBS and fix with ice-cold methanol. e. Permeabilize the cells and block non-specific binding sites. f. Incubate with a primary antibody against PAR, followed by a secondary HRP-conjugated antibody. g. Add HRP substrate and measure the absorbance at 450 nm.

-

Data Analysis: Normalize the signal to untreated controls and calculate the IC50 value for the inhibition of PAR synthesis.

-

Cell Viability / Cytotoxicity Assay

-

Objective: To assess the cytotoxic effect of 6-Aminoisoquinolin-5-ol, particularly in cancer cells with homologous recombination deficiency (synthetic lethality).

-

Methodology:

-

Cell Lines: Use a pair of isogenic cell lines, one wild-type (e.g., DLD-1 WT) and one with a BRCA mutation (e.g., DLD-1 BRCA2-/-), or a known BRCA-deficient line like SUM149PT[13].

-

Procedure: a. Seed cells in 96-well plates. b. Treat with a serial dilution of 6-Aminoisoquinolin-5-ol for an extended period (e.g., 72-120 hours). c. Measure cell viability using a standard method such as the Crystal Violet assay or a commercial kit (e.g., CellTiter-Glo®).

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient line compared to the wild-type line is indicative of synthetic lethality.

-

Logical Framework for Target Validation

The progression from a computational hypothesis to an experimentally validated drug target follows a clear logical path. This ensures that resources are directed toward the most promising candidates.

Caption: Logical workflow for the experimental validation of a predicted drug target.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven approach for the in silico prediction and subsequent experimental validation of biological targets for 6-Aminoisoquinolin-5-ol. By leveraging the known pharmacology of the structurally related compound 5-AIQ, we have identified PARP-1 as a high-priority putative target. The computational workflow, predicted signaling pathway interactions, and detailed validation protocols provided herein constitute a comprehensive roadmap for advancing 6-Aminoisoquinolin-5-ol through the preclinical drug discovery pipeline. Successful validation of PARP-1 inhibition would position this compound as a promising candidate for development as an anticancer agent, particularly for tumors harboring DNA repair deficiencies. Future work should also include broader in silico screening against other target families and experimental off-target liability profiling to ensure selectivity and a favorable safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Investigation of Potential PARP-1 Inhibitors from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP1 - Wikipedia [en.wikipedia.org]

- 11. cancernetwork.com [cancernetwork.com]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

6-Aminoisoquinolin-5-ol and its role as a PARP inhibitor.

An In-depth Technical Guide to 6-Aminoisoquinolin-5-ol and its Potential Role as a PARP Inhibitor

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA repair pathways. This technical guide provides a comprehensive overview of the role of PARP enzymes in cellular processes, the mechanism of action of PARP inhibitors, and a detailed exploration of isoquinoline-based compounds as a potential source of novel PARP inhibitors. While specific data on 6-Aminoisoquinolin-5-ol as a PARP inhibitor is not extensively available in current literature, this document will utilize the broader class of isoquinoline derivatives to illustrate the core concepts of drug design, experimental evaluation, and mechanistic understanding relevant to researchers, scientists, and drug development professionals. The guide includes structured tables of quantitative data for known PARP inhibitors, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to PARP and DNA Repair

The Poly (ADP-ribose) polymerase (PARP) family of enzymes are crucial players in a variety of cellular functions, including DNA repair, genomic stability, and apoptosis.[1][2][3] Of the 17 members of this family, PARP1 is the most abundant and well-studied, playing a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4]

Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly (ADP-ribose) (PAR) on itself and other target proteins, using NAD+ as a substrate.[5][6] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[2][7]

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in oncology is primarily based on the concept of "synthetic lethality". This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.[3][8] In the context of PARP inhibition, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, a major pathway for repairing DNA double-strand breaks (DSBs).[2][8]

When PARP is inhibited in these HR-deficient cells, unrepaired SSBs accumulate and can be converted into DSBs during DNA replication.[1][9] Because the HR pathway is compromised, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death.[8]

The Isoquinoline Scaffold in PARP Inhibition

While specific data for 6-Aminoisoquinolin-5-ol as a PARP inhibitor is limited in the public domain, the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[10] Its rigid bicyclic structure provides a good starting point for the design of small molecule inhibitors that can fit into the catalytic pocket of enzymes like PARP.

Mechanism of Action of PARP Inhibitors

PARP inhibitors primarily function through two distinct but related mechanisms:

-

Catalytic Inhibition: PARP inhibitors contain a nicotinamide-like moiety that competitively binds to the NAD+ binding site in the catalytic domain of PARP.[1] This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair proteins to the site of SSBs.[1]

-

PARP Trapping: In addition to catalytic inhibition, many PARP inhibitors trap PARP1 on the DNA at the site of damage.[1][6] The trapped PARP-DNA complex is highly cytotoxic as it can block DNA replication and transcription, leading to the formation of DSBs.[1][11] The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA.[11]

Quantitative Analysis of PARP Inhibitors

The inhibitory activity of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes these values for several well-known PARP inhibitors against PARP1 and PARP2.

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | PARP2 Ki (nM) |

| Olaparib (AZD2281) | 5 | 1 | - | - |

| Rucaparib | - | - | - | - |

| Niraparib (MK-4827) | 3.8 | 2.1 | - | - |

| Talazoparib (BMN 673) | 0.57 | - | 1.2 | 0.85 |

| Veliparib (ABT-888) | - | - | 5.2 | 2.9 |

Data compiled from multiple sources.[12][13][14]

Key Experimental Methodologies

The evaluation of a potential PARP inhibitor involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Synthesis of 6-Aminoisoquinoline Derivatives

The synthesis of 6-aminoisoquinoline derivatives can be achieved through various organic chemistry routes. A general approach may involve the construction of the isoquinoline core followed by functional group manipulations to introduce the desired amine and hydroxyl groups. One possible synthetic route starts from a substituted benzene derivative, which is then cyclized to form the isoquinoline ring system. Subsequent nitration and reduction steps can be used to introduce the amino group at the 6-position.

General Protocol for the Synthesis of a 6-Aminoisoquinoline Derivative:

-

Starting Material: Begin with a suitable substituted phenylacetic acid or a derivative thereof.

-

Bischler-Napieralski Reaction: Cyclize the starting material using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride to form a dihydroisoquinoline intermediate.

-

Dehydrogenation: Aromatize the dihydroisoquinoline to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C).

-

Nitration: Introduce a nitro group at the 6-position using a nitrating agent like nitric acid in the presence of sulfuric acid.

-

Reduction: Reduce the nitro group to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Purification: Purify the final 6-aminoisoquinoline derivative using column chromatography or recrystallization.

In Vitro PARP Inhibition Assays

These assays measure the ability of a compound to inhibit the catalytic activity of PARP.

Chemiluminescent ELISA-based Assay Protocol: [15]

-

Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARPylation.

-

Reaction Mixture: In each well, add the purified PARP enzyme, biotinylated NAD+, and the test compound at various concentrations.

-

Incubation: Incubate the plate to allow the PARPylation reaction to proceed.

-

Detection: Add streptavidin-HRP (horseradish peroxidase) conjugate, which binds to the biotinylated PAR chains.

-

Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer. The signal intensity is proportional to PARP activity.

These assays quantify the ability of an inhibitor to trap PARP on DNA.

Fluorescence Polarization (FP) Assay Protocol: [9][15]

-

Reaction Setup: Prepare a reaction mixture containing a fluorescently labeled DNA probe, the purified PARP enzyme, and the test compound.

-

PARP Binding: In the absence of an inhibitor, PARP binds to the DNA probe, causing an increase in fluorescence polarization.

-

Inhibitor Effect: A PARP inhibitor that traps PARP on the DNA will further increase or maintain the high fluorescence polarization signal in a dose-dependent manner.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

Cellular Assays

These assays determine the effect of the PARP inhibitor on the proliferation and survival of cancer cells.

AlamarBlue Viability Assay Protocol: [16]

-

Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the PARP inhibitor at a range of concentrations for a specified period (e.g., 72 hours).

-

AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for a few hours.

-

Measurement: Measure the fluorescence or absorbance of the metabolized reagent. The signal is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding of PARP inhibition.

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Caption: Experimental workflow for the evaluation of a potential PARP inhibitor.

Conclusion and Future Directions

The development of PARP inhibitors has marked a significant advancement in the era of personalized medicine for cancer treatment. The isoquinoline scaffold represents a promising starting point for the design of novel and potent PARP inhibitors. While 6-Aminoisoquinolin-5-ol itself is not yet established as a PARP inhibitor in the literature, the principles and methodologies outlined in this guide provide a robust framework for its evaluation and for the discovery of new chemical entities in this class.

Future research will likely focus on developing next-generation PARP inhibitors with improved selectivity, enhanced PARP trapping capabilities, and the ability to overcome mechanisms of resistance. Furthermore, exploring the combination of PARP inhibitors with other therapeutic agents, such as immunotherapy and other DNA damage response inhibitors, holds great promise for expanding their clinical utility and improving patient outcomes.

References

- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. selleckchem.com [selleckchem.com]

- 13. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to Isoquinoline-Based PARP Inhibitors for Researchers, Scientists, and Drug Development Professionals

Introduction: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways. The isoquinoline scaffold has proven to be a versatile and promising core structure for the design of potent and selective PARP inhibitors. This technical guide provides a comprehensive overview of isoquinoline-based PARP inhibitors, detailing their mechanism of action, synthesis, experimental evaluation, and key quantitative data to support researchers and drug development professionals in this dynamic field.

Mechanism of Action: Targeting the DNA Damage Response

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

Isoquinoline-based PARP inhibitors primarily function through two interconnected mechanisms:

-

Catalytic Inhibition: These small molecules act as competitive inhibitors of NAD+, the substrate for PARP enzymes. By binding to the catalytic domain of PARP, they prevent the synthesis of PAR chains, thereby stalling the repair of SSBs.

-

PARP Trapping: Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is the "trapping" of PARP enzymes on the DNA at the site of damage. The binding of the inhibitor to the PARP-DNA complex prevents the dissociation of PARP, creating a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).

In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs due to PARP inhibition is highly lethal. This concept, known as synthetic lethality, forms the therapeutic basis for the use of PARP inhibitors in these patient populations.

Signaling Pathway of PARP in DNA Repair and Inhibition

The Strategic Intermediate: A Technical Guide to 6-Aminoisoquinolin-5-ol in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic scaffolds, the isoquinoline core has emerged as a privileged structure, capable of interacting with the ATP-binding site of numerous kinases. This technical guide focuses on a key intermediate, 6-Aminoisoquinolin-5-ol , and its derivatives, exploring their potential as precursors to potent kinase inhibitors. This document provides a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways associated with this important molecular scaffold.

The 6-Aminoisoquinolin-5-ol Core: A Foundation for Kinase Inhibition

6-Aminoisoquinolin-5-ol serves as a versatile starting material for the synthesis of a diverse array of kinase inhibitors. The strategic placement of the amino and hydroxyl groups on the isoquinoline ring system allows for functionalization and the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. Several kinase inhibitors in development and clinical use feature the 6-aminoisoquinoline moiety, highlighting its importance in medicinal chemistry.[1]

Derivatives of this core have shown inhibitory activity against several key kinase families, including:

-

Rho-associated coiled-coil containing protein kinases (ROCK): These kinases are implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and motility. ROCK inhibitors are being investigated for the treatment of cardiovascular diseases, glaucoma, and cancer metastasis.

-

Protein Kinase C (PKC): This family of serine/threonine kinases plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PKC signaling is associated with various cancers.

-

Other Kinase Targets: The versatility of the 6-aminoisoquinoline scaffold allows for its adaptation to target other kinases, such as Lck, which is involved in T-cell activation and autoimmune diseases.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activities of selected isoquinoline derivatives against key kinase targets. This data provides a comparative view of the potency of these compounds and highlights the potential of the 6-aminoisoquinoline scaffold.

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Fasudil (isoquinoline derivative) | ROCK1 | - | [2] |

| Fasudil (isoquinoline derivative) | ROCK2 | - | [2] |

| LASSBio-2065 (N-methylated derivative) | ROCK1 | 3100 | [2] |

| LASSBio-2065 (N-methylated derivative) | ROCK2 | 3800 | [2] |

| Apomorphine (aporphine isoquinoline alkaloid) | PKA (cAK) | 1000 | [3] |

| Apomorphine (aporphine isoquinoline alkaloid) | MLCK | 11000 | [3] |

| Apomorphine (aporphine isoquinoline alkaloid) | PKC | 8000 | [3] |

| Sanguinarine (benzophenanthridine isoquinoline alkaloid) | PKA (cAK) | 6000 | [3] |

| Sanguinarine (benzophenanthridine isoquinoline alkaloid) | PKC | 217000 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel kinase inhibitors. Below are representative protocols for the synthesis of the 6-aminoisoquinoline core and a general procedure for an in vitro kinase inhibition assay.

Synthesis of 6-Aminoisoquinoline Intermediate

A common route to the 6-aminoisoquinoline core involves the reaction of 6-bromoisoquinoline with an ammonia source.

Procedure:

-

Combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate in an autoclave.

-

Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into 250 mL of a 10% aqueous sodium hydroxide solution.

-

Extract the aqueous solution with ethyl acetate (5 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Suspend the resulting crude product in dichloromethane and filter to obtain 6-aminoisoquinoline as a light brown crystalline solid.[4]

General In Vitro Kinase Inhibition Assay (ROCK Activity)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase, in this case, ROCK. This assay typically utilizes a substrate that is phosphorylated by the kinase, and the extent of phosphorylation is measured.

Materials:

-

Active ROCK enzyme

-

Substrate (e.g., Myelin Basic Protein or a specific peptide)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)